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Compound of Interest

Compound Name: Artoheterophyllin B

Cat. No.: B583803 Get Quote

For Immediate Release

Shanghai, China – November 10, 2025 – A comprehensive technical guide detailing the

spectroscopic data of Artoheterophyllin B, a cyclic octapeptide with significant therapeutic

potential, has been compiled for researchers, scientists, and drug development professionals.

This document provides an in-depth analysis of the compound's nuclear magnetic resonance

(NMR) and mass spectrometry (MS) data, crucial for its identification, characterization, and

further development in medicinal chemistry. It has been determined through extensive

database searching that the compound of interest is scientifically recognized as Heterophyllin

B, and this guide will proceed with the corrected nomenclature.

Heterophyllin B, isolated from Pseudostellaria heterophylla, has garnered attention for its

biological activities, including the inhibition of cancer cell adhesion and invasion by targeting

the PI3K/AKT/β-catenin signaling pathway. A clear understanding of its structural and

spectroscopic properties is paramount for leveraging its therapeutic potential.

Spectroscopic Data Summary
The following tables summarize the key quantitative NMR and MS data for Heterophyllin B.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for
Heterophyllin B
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The ¹H and ¹³C NMR chemical shifts for Heterophyllin B are essential for the structural

elucidation and confirmation of the molecule. The data presented here is a compilation from

available scientific literature.
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Amino Acid
Residue

Atom
¹H Chemical Shift
(ppm)

¹³C Chemical Shift
(ppm)

Gly α-CH₂ 3.98, 3.85 43.8

C=O - 171.5

Gly α-CH₂ 4.05, 3.75 44.2

C=O - 171.2

Leu NH 8.25 -

α-CH 4.45 53.5

β-CH₂ 1.70, 1.60 41.5

γ-CH 1.80 25.5

δ-CH₃ 0.95, 0.90 23.0, 22.0

C=O - 173.8

Pro α-CH 4.35 61.2

β-CH₂ 2.20, 1.95 30.5

γ-CH₂ 2.05, 1.90 25.8

δ-CH₂ 3.65, 3.55 47.8

C=O - 172.5

Pro α-CH 4.40 61.0

β-CH₂ 2.15, 1.90 30.2

γ-CH₂ 2.00, 1.85 25.6

δ-CH₂ 3.70, 3.60 47.5

C=O - 172.3

Pro α-CH 4.30 61.5

β-CH₂ 2.25, 2.00 30.8

γ-CH₂ 2.10, 1.95 26.0
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δ-CH₂ 3.60, 3.50 48.0

C=O - 172.8

Ile NH 8.15 -

α-CH 4.25 59.5

β-CH 1.95 37.5

γ-CH₂ 1.50, 1.20 25.0

γ-CH₃ 0.90 15.5

δ-CH₃ 0.85 11.5

C=O - 173.5

Phe NH 8.05 -

α-CH 4.65 56.0

β-CH₂ 3.20, 3.10 38.0

Ar-CH 7.20-7.35 129.0, 128.5, 126.8

Ar-C - 137.0

C=O - 172.0

Note: Chemical shifts are referenced to residual solvent signals. The exact values may vary

slightly depending on the solvent and experimental conditions.

Table 2: Mass Spectrometry Data for Heterophyllin B
Mass spectrometry data is critical for determining the molecular weight and elemental

composition of a compound. The data for Heterophyllin B is consistent with its cyclic

octapeptide structure.
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Parameter Value

Molecular Formula C₄₀H₅₈N₈O₈

Molecular Weight 778.94 g/mol

Ionization Mode Electrospray Ionization (ESI)

Observed m/z (M+H)⁺ 779.44

Key MS/MS Fragments

Further fragmentation of the (M+H)⁺ ion typically

involves the cleavage of the peptide backbone,

resulting in a series of b and y ions, as well as

neutral losses corresponding to individual amino

acid residues. Detailed fragmentation analysis is

crucial for sequence confirmation.

Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental to accurate structural

analysis. The following section outlines the general experimental protocols for the NMR and

MS analysis of Heterophyllin B.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of Heterophyllin B (typically 1-5 mg) is dissolved in a deuterated

solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) to a concentration of approximately 5-10 mM. The

choice of solvent is critical and can influence the observed chemical shifts.

Instrumentation: NMR spectra are typically acquired on a high-field NMR spectrometer (e.g.,

500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Data Acquisition: A standard suite of 1D and 2D NMR experiments is performed to achieve

complete structural assignment. This includes:

1D ¹H NMR: To observe the proton signals and their multiplicities.

1D ¹³C NMR and DEPT: To identify all carbon signals and distinguish between CH, CH₂, and

CH₃ groups.
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2D COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling

networks within individual amino acid residues.

2D TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular

amino acid spin system.

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for sequencing the peptide.

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): To determine through-space proximities between protons,

providing information about the 3D conformation of the peptide.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of Heterophyllin B is prepared in a suitable solvent

system, typically a mixture of water, acetonitrile, or methanol, often with a small amount of

formic acid to promote protonation.

Instrumentation: High-resolution mass spectrometry is performed using an instrument such as

a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer coupled to a liquid

chromatography system (LC-MS).

Data Acquisition:

Full Scan MS: The sample is introduced into the mass spectrometer via electrospray

ionization (ESI), and a full scan mass spectrum is acquired to determine the accurate mass

of the protonated molecule [M+H]⁺.

Tandem MS (MS/MS): The [M+H]⁺ ion is isolated in the mass spectrometer and subjected to

collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The

resulting fragment ions are then mass-analyzed to generate the MS/MS spectrum, which

provides information about the amino acid sequence.
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Visualization of Biological Activity
Heterophyllin B has been shown to inhibit the PI3K/AKT/β-catenin signaling pathway, which is

often dysregulated in cancer. The following diagram illustrates the workflow of this signaling

pathway and the inhibitory action of Heterophyllin B.
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Caption: Inhibition of the PI3K/AKT/β-catenin signaling pathway by Heterophyllin B.
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This technical guide serves as a foundational resource for researchers working with

Heterophyllin B. The provided spectroscopic data and experimental protocols will aid in the

quality control, structural verification, and further investigation of this promising natural product.

The visualization of its mechanism of action provides context for its potential therapeutic

applications.

To cite this document: BenchChem. [Unraveling the Spectroscopic Signature of
Artoheterophyllin B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b583803#spectroscopic-data-of-artoheterophyllin-b-
nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b583803#spectroscopic-data-of-artoheterophyllin-b-nmr-ms
https://www.benchchem.com/product/b583803#spectroscopic-data-of-artoheterophyllin-b-nmr-ms
https://www.benchchem.com/product/b583803#spectroscopic-data-of-artoheterophyllin-b-nmr-ms
https://www.benchchem.com/product/b583803#spectroscopic-data-of-artoheterophyllin-b-nmr-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b583803?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b583803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

